Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester
Description
Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester is a tropane-derived compound characterized by an ethyl ester of acetic acid linked to a modified 8-methyl-8-azabicyclo[3.2.1]octane (tropane) core. The azabicyclo[3.2.1]octane skeleton is a hallmark of tropane alkaloids, which are widely studied for their pharmacological properties, including anticholinergic, analgesic, and antiemetic activities .
Properties
CAS No. |
2858-77-7 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetate |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12(14)8-9-6-10-4-5-11(7-9)13(10)2/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
SQNOQCVPMVYWBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CC2CCC(C1)N2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . Another approach involves the stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Chemical Reactions Analysis
ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester has potential therapeutic applications due to its structural similarity to tropane alkaloids, which are known for their biological activity.
Key Areas of Research :
- Neurological Disorders : The compound is being explored for its ability to modulate neurotransmitter systems, particularly in relation to pain management and mood regulation.
- Opioid Receptor Modulation : Studies indicate that this compound may act as a selective kappa-opioid receptor antagonist, providing insights into pain pathways without significant side effects .
Organic Synthesis
This compound serves as a valuable precursor in organic synthesis, facilitating the development of more complex molecules in pharmaceutical chemistry.
Applications Include :
- Synthesis of Novel Drug Candidates : Its unique structure allows for modifications that can lead to new therapeutic agents targeting various biological pathways.
Biochemical Studies
The compound is utilized in biochemical research to study enzyme interactions and binding affinities due to its ability to engage in hydrogen bonding with biological targets.
Case Study 1: Kappa Opioid Receptor Antagonists
A series of studies focused on developing selective kappa-opioid receptor antagonists based on this scaffold showed promising results in modulating pain pathways without significant side effects. Modifications in the structure led to increased selectivity and potency against kappa receptors.
Case Study 2: Enantioselective Synthesis
Research into the enantioselective synthesis of this compound highlighted its potential for targeted drug design within the tropane alkaloid class . This work emphasizes the importance of structural modifications in enhancing pharmacological profiles.
Mechanism of Action
The mechanism of action of ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE involves its interaction with specific molecular targets and pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied . For example, in the case of its potential therapeutic applications, it may interact with specific receptors or enzymes involved in the disease process .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Atropine Sulfate
- Structure : Atropine sulfate features α-(hydroxymethyl)benzeneacetic acid esterified to the tropane ring.
- Key Differences : The target compound replaces the bulky benzeneacetic acid group with a simpler acetic acid ester, reducing steric hindrance and altering lipophilicity.
- Pharmacology: Atropine is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist , whereas the target compound’s activity remains underexplored but may show modified receptor affinity due to structural simplicity .
Cocaine Hydrochloride
- Structure : Cocaine is a benzoate ester of ecgonine methyl ester, sharing the tropane core but with a benzoyloxy substituent.
- Key Differences : The target compound’s acetic acid ester lacks the aromatic benzoyl group, likely reducing dopamine reuptake inhibition (a hallmark of cocaine) .
Tropisetron Hydrochloride
Physicochemical and Pharmacokinetic Properties
Q & A
Basic: What synthetic methodologies are optimal for preparing acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester?
Answer: Microwave-assisted synthesis is a validated method for this compound. A reaction between tropinone and thiosemicarbazide in ethyl alcohol, catalyzed by acetic acid under microwave irradiation (140°C for 20 minutes), yields intermediates like 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydrazinecarbothiamide. This approach reduces reaction time and improves purity compared to conventional heating .
Advanced: How do structural modifications at the ester group influence receptor binding and anticholinergic activity?
Answer: Modifications to the ester moiety (e.g., phenylmalonic or succinate substitutions) alter muscarinic receptor affinity. For instance, di-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) phenylmalonate dimethiodide (PMTR.TR ) shows enhanced selectivity for M3 receptors, validated via competitive binding assays using radiolabeled antagonists like [³H]-N-methylscopolamine. Computational QSAR models can further predict activity changes based on steric and electronic parameters .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer: Pharmacopeial standards recommend HPLC for purity assessment (≥98.5%) and NMR (¹H/¹³C) for structural confirmation. Key spectral markers include the bicyclic proton environment (δ 1.5–3.0 ppm) and ester carbonyl signals (δ 170–175 ppm). Melting point determination (≥187°C after desiccation) and UV-Vis spectroscopy are also used for physicochemical validation .
Advanced: What in vitro models are suitable for evaluating anticancer potential in tropinone-thiazole derivatives derived from this ester?
Answer: Breast cancer cell lines (e.g., MCF-7) treated with synthesized derivatives can assess cytotoxicity via MTT assays. Comparative analysis with normal cell lines (e.g., HEK-293) evaluates selectivity. Mechanistic studies may include apoptosis markers (caspase-3/7 activation) and cell cycle arrest profiling (flow cytometry). Synergy with standard chemotherapeutics (e.g., doxorubicin) should also be tested .
Basic: How does pH and temperature affect the ester’s stability in aqueous solutions?
Answer: The compound is hygroscopic and light-sensitive, requiring storage in desiccated, amber vials. In aqueous buffers (pH 5–7), hydrolysis is minimal at 4°C but accelerates at physiological pH (7.4) and 37°C, forming tropic acid derivatives. Stability studies using accelerated degradation (e.g., 40°C/75% RH) and LC-MS monitoring are recommended for pharmacokinetic profiling .
Advanced: How can contradictory data on receptor affinity be resolved using computational approaches?
Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with muscarinic receptor subtypes (M1–M5). Conflicting affinity data may arise from assay variability (e.g., radioligand choice) or tautomerism in the bicyclic structure. Free energy perturbation (FEP) calculations can quantify binding energy differences between tautomers .
Basic: What are common impurities in synthesized batches, and how are they quantified?
Answer: Residual solvents (ethyl alcohol, acetic acid) and unreacted tropinone are typical impurities. GC headspace analysis detects volatile residues, while HPLC with charged aerosol detection (CAD) quantifies non-volatile impurities. Pharmacopeial limits specify ≤1.5% total impurities, with individual thresholds ≤0.5% .
Advanced: How does the bicyclic scaffold compare to other anticholinergics in modulating muscarinic receptor dynamics?
Answer: The 8-azabicyclo[3.2.1]octane core mimics tropane alkaloids (e.g., atropine) but exhibits distinct stereoelectronic effects. Compared to acyclic esters, the rigid bicyclic structure enhances receptor residence time and subtype selectivity. Comparative studies using [³H]-quinuclidinyl benzilate displacement assays reveal 10–100x higher affinity for M1/M3 over M2 receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
